Thiophene Regiochemistry: 3-yl vs 2-yl Positional Isomer Comparison
The target compound contains a thiophen-3-yl substituent, distinguishing it from the closely related analog 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2097859-78-2) . Class-level inference from thiophene-containing urea series indicates that the 3-thiophene isomer demonstrates altered electron-withdrawing capacity, which can accelerate oxidation rates by approximately 20% relative to the 2-thiophene isomer . This difference may translate into differentiated metabolic soft-spot profiles, a critical parameter for optimizing half-life in drug discovery programs.
| Evidence Dimension | Relative oxidation rate (thiophene ring) |
|---|---|
| Target Compound Data | Thiophen-3-yl substitution; associated with ~20% faster oxidation vs. 2-thiophene (class-level inference) |
| Comparator Or Baseline | 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2097859-78-2); thiophen-2-yl substitution |
| Quantified Difference | ~20% oxidation rate differential (class-level estimate) |
| Conditions | Inferred from comparative stability studies on thiophene 2-yl vs 3-yl substituted ureas; not directly measured on this compound pair |
Why This Matters
Regioisomeric selection can control metabolic liability, making the 3-thiophene variant a distinct candidate when tuning oxidative stability is a key project goal.
